

# Application Notes and Protocols for Dihydropyridines as Calcium Channel Blockers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Dihydropyridazine*

Cat. No.: *B8628806*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Central Role of Dihydropyridines in Calcium Channel Modulation

Voltage-gated calcium channels are fundamental mediators of cellular signal transduction, playing a critical role in processes ranging from muscle contraction and neurotransmitter release to gene expression.<sup>[1]</sup> Among the various types of calcium channels, the L-type (Long-lasting) voltage-gated calcium channels (LTCCs), particularly the CaV1.2 isoform, are predominant in cardiovascular tissues like vascular smooth muscle and cardiac muscle.<sup>[1][2]</sup> Their over-activation is a key factor in the pathophysiology of hypertension, a condition affecting an estimated one in three American adults.<sup>[2][3]</sup>

This has led to the development of calcium channel blockers (CCBs), a cornerstone in the management of hypertension and other cardiovascular diseases.<sup>[4][5]</sup> CCBs are broadly classified into three main chemical classes: the phenylalkylamines (e.g., verapamil), the benzothiazepines (e.g., diltiazem), and the 1,4-dihydropyridines (DHPs).<sup>[2]</sup> While all target L-type calcium channels, the dihydropyridines exhibit high selectivity for the vascular smooth muscle over cardiac tissue, making them potent vasodilators with a reduced direct effect on heart rate and contractility compared to the other classes.<sup>[6][7]</sup> This vascular selectivity is a key reason why DHPs, such as nifedipine, amlodipine, and felodipine, are among the most widely prescribed drugs for treating high blood pressure and angina.<sup>[1][2]</sup>

It is important to distinguish the 1,4-dihydropyridine scaffold from that of **dihydropyridazines**. Dihydropyridines feature a six-membered heterocyclic ring with a single nitrogen atom, whereas **dihydropyridazines** contain two adjacent nitrogen atoms. While **dihydropyridazines** are a subject of synthetic and medicinal chemistry research,[8][9] the 1,4-dihydropyridine nucleus is the privileged structure responsible for the well-established therapeutic action of this class of calcium channel antagonists.[1]

This guide provides a comprehensive overview of the application of 1,4-dihydropyridines as L-type calcium channel blockers, detailing their mechanism of action, structure-activity relationships (SAR), and field-proven protocols for their synthesis and pharmacological evaluation.

## Mechanism of Action: How Dihydropyridines Induce Vasodilation

The therapeutic effect of dihydropyridines is a direct consequence of their ability to inhibit the influx of extracellular calcium ( $\text{Ca}^{2+}$ ) into vascular smooth muscle cells.[10] This process can be understood through a clear signaling cascade.

- **Depolarization and Channel Opening:** An electrical signal (action potential) depolarizes the cell membrane of a vascular smooth muscle cell. This change in voltage triggers the opening of L-type calcium channels.
- **Calcium Influx:** Once open, the channels allow extracellular  $\text{Ca}^{2+}$  ions to flow down their electrochemical gradient into the cell's cytoplasm.
- **Calmodulin Activation:** The resulting increase in intracellular  $\text{Ca}^{2+}$  concentration leads to its binding with the protein calmodulin.
- **MLCK Activation:** The  $\text{Ca}^{2+}$ -calmodulin complex activates the enzyme myosin light-chain kinase (MLCK).[10]
- **Muscle Contraction:** MLCK phosphorylates the myosin light chains on the myosin heads. This phosphorylation enables the formation of cross-bridges between myosin and actin filaments, leading to smooth muscle contraction and vasoconstriction (narrowing of the blood vessels).[10]

Dihydropyridines intervene at the very beginning of this cascade. They bind to a specific receptor site on the  $\alpha 1$  subunit of the L-type calcium channel, the main pore-forming unit.<sup>[6]</sup> This binding stabilizes the channel in a closed or inactivated state, effectively blocking the pore and preventing the initial influx of  $\text{Ca}^{2+}$ . By inhibiting this crucial step, DHPs prevent the downstream signaling events, leading to vascular smooth muscle relaxation (vasodilation). This widening of blood vessels reduces systemic vascular resistance, which in turn lowers arterial blood pressure.<sup>[7][10]</sup>

[Click to download full resolution via product page](#)

Mechanism of Dihydropyridine Calcium Channel Blockade.

# Structure-Activity Relationships (SAR) for Drug Design

The design of potent and selective DHP calcium channel blockers hinges on a well-understood set of structure-activity relationships. The core 1,4-dihydropyridine scaffold is decorated with specific substituents that are critical for its interaction with the receptor site.[\[1\]](#)[\[11\]](#)

- R1: H atom is essential.  
Substitution reduces activity.
- R2, R6: Small alkyl groups  
(e.g., -CH<sub>3</sub>) are optimal.
- R3, R5: Ester groups are crucial.  
Bulkiness and type affect potency and duration.
- R4: Substituted aryl ring is required.  
Ortho/meta electron-withdrawing groups  
(e.g., -NO<sub>2</sub>, -Cl) enhance activity.

[Click to download full resolution via product page](#)

Core 1,4-Dihydropyridine Scaffold and Key SAR Points.

| Structural Position | Requirement for Optimal Activity  | Rationale and Impact                                                                                                                                                                                                                                                                                                                                                                             |
|---------------------|-----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| N1 Position         | Unsubstituted (NH group)          | The hydrogen atom is considered essential for binding. Substitution generally leads to a loss of antagonist activity.                                                                                                                                                                                                                                                                            |
| C2, C6 Positions    | Small alkyl groups (e.g., methyl) | These groups provide a necessary steric bulk. Larger alkyl groups can decrease activity. <a href="#">[12]</a>                                                                                                                                                                                                                                                                                    |
| C3, C5 Positions    | Ester groups (-COOR)              | These groups are critical for activity. The nature of the ester (e.g., methyl, ethyl, or more complex chains) influences potency, duration of action, and tissue selectivity. Non-identical esters at C3 and C5 can create a chiral center at C4, leading to stereoselective activity. <a href="#">[12]</a> <a href="#">[13]</a>                                                                 |
| C4 Position         | Substituted Phenyl Ring           | An aryl ring is required for optimal activity. The presence of an electron-withdrawing substituent (e.g., -NO <sub>2</sub> , -Cl) at the ortho or meta position of the phenyl ring significantly enhances antagonist activity. <a href="#">[11]</a> <a href="#">[13]</a> This substituent helps lock the molecule in a conformation that is favorable for receptor binding. <a href="#">[13]</a> |

Understanding these SAR principles is paramount for medicinal chemists aiming to synthesize novel DHP derivatives with improved pharmacological profiles, such as enhanced potency, longer half-life, or selectivity for different calcium channel subtypes (e.g., T-type or N-type channels).[14][15]

## Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and pharmacological evaluation of dihydropyridine-based calcium channel blockers.

### Protocol 1: Synthesis of a Model 1,4-Dihydropyridine via Hantzsch Condensation

The Hantzsch synthesis is a classic multi-component reaction used to generate 1,4-DHP scaffolds.[16] This protocol describes the synthesis of a nifedipine analog.

**Objective:** To synthesize diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.

Materials:

- 3-Nitrobenzaldehyde
- Ethyl acetoacetate
- Ammonium hydroxide (aqueous solution)
- Ethanol (solvent)
- Standard reflux apparatus, magnetic stirrer, and heating mantle
- Thin-Layer Chromatography (TLC) plate and developing chamber
- Recrystallization flasks and filtration apparatus

Step-by-Step Methodology:

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-nitrobenzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ethanol (30 mL).
- Initiation: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Add aqueous ammonium hydroxide (15 mmol) dropwise to the stirring mixture.
  - Causality Note: Ammonium hydroxide serves as the nitrogen source for the dihydropyridine ring. The reaction involves an initial Knoevenagel condensation between the aldehyde and one equivalent of the  $\beta$ -ketoester, followed by addition of the second ketoester and cyclization with ammonia.
- Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain reflux with continuous stirring for 4-6 hours.
- Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting aldehyde spot and the appearance of a new, typically UV-active, product spot indicates reaction completion.
- Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
- Purification: Collect the crude solid product by vacuum filtration, washing with cold ethanol. Purify the product by recrystallization from hot ethanol to yield a pure crystalline solid.
- Characterization: Dry the purified product and determine its melting point, yield, and structural identity using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.



[Click to download full resolution via product page](#)

Workflow for Hantzsch Dihydropyridine Synthesis.

## Protocol 2: In Vitro Pharmacological Evaluation

A hierarchical approach is recommended to efficiently screen and characterize novel DHP compounds, moving from high-throughput methods to more complex, physiologically relevant assays.



[Click to download full resolution via product page](#)

Hierarchical Workflow for DHP Compound Evaluation.

### A. Primary Screen: Fluorescence-Based High-Throughput Assay

This assay uses a  $\text{Ca}^{2+}$ -sensitive fluorescent dye to measure changes in intracellular calcium in a multi-well plate format, allowing for rapid screening of many compounds.

**Objective:** To determine the  $\text{IC}_{50}$  values of test compounds for inhibition of depolarization-induced calcium influx.

**Materials:**

- HEK293 cell line stably expressing the human CaV1.2 channel.
- Fluo-4 AM or other suitable calcium indicator dye.
- Pluronic F-127.
- Hanks' Balanced Salt Solution (HBSS).
- High Potassium (K<sup>+</sup>) buffer (HBSS with KCl concentration raised to 90 mM, with corresponding reduction in NaCl to maintain osmolarity).
- Test compounds and a reference standard (e.g., nifedipine).
- 384-well black, clear-bottom plates.
- Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

#### Step-by-Step Methodology:

- Cell Plating: Seed the HEK293-CaV1.2 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
- Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the cell culture medium from the plates and add the loading buffer to each well. Incubate for 60 minutes at 37°C.
  - Causality Note: The AM ester group makes the dye cell-permeable. Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble dye.
- Compound Addition: Wash the cells with HBSS to remove excess dye. Add varying concentrations of the test compounds (and nifedipine standard) to the wells. Incubate for 15-30 minutes.
- Signal Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading for 10-20 seconds.

- **Stimulation & Reading:** The instrument then automatically adds the high K<sup>+</sup> buffer to all wells to induce membrane depolarization. This opens the voltage-gated CaV1.2 channels, causing Ca<sup>2+</sup> influx and a sharp increase in fluorescence. Continue reading the fluorescence signal for 60-120 seconds.
- **Data Analysis:** The inhibitory effect of a compound is measured as the percentage reduction in the peak fluorescence signal compared to vehicle-treated control wells. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

#### B. Secondary Screen: Isolated Aortic Ring Functional Assay

This ex vivo assay provides a more physiologically relevant measure of a compound's vasodilatory effect.[\[17\]](#)

**Objective:** To determine the potency (EC<sub>50</sub>) of test compounds for relaxing pre-contracted vascular tissue.

#### Materials:

- Thoracic aorta from a male Wistar or Sprague-Dawley rat.
- Krebs-Henseleit physiological salt solution.
- Potassium chloride (KCl) for inducing contraction.
- Organ bath system with force-displacement transducers and data acquisition software.

#### Step-by-Step Methodology:

- **Tissue Preparation:** Humanely euthanize a rat and carefully dissect the thoracic aorta. Place it in ice-cold Krebs solution. Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.
- **Mounting:** Mount the aortic rings in the organ baths filled with Krebs solution, maintained at 37°C and continuously bubbled with 95% O<sub>2</sub>/5% CO<sub>2</sub>. One end of the ring is fixed, and the other is attached to a force transducer.

- Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 grams, replacing the Krebs solution every 15 minutes.
- Contraction: Induce a sustained contraction by replacing the normal Krebs solution with a high-K<sup>+</sup> Krebs solution (e.g., 80 mM KCl). Wait for the contraction to reach a stable plateau.
  - Causality Note: High extracellular K<sup>+</sup> causes membrane depolarization, which directly opens voltage-gated L-type calcium channels, leading to a robust contraction that is highly dependent on extracellular Ca<sup>2+</sup> influx. This makes it an ideal method to specifically test CCBs.[\[17\]](#)
- Compound Addition: Once the contraction is stable, add the test compound cumulatively to the bath in increasing concentrations. Allow the tissue to respond and stabilize after each addition.
- Data Analysis: Record the relaxation at each concentration as a percentage of the maximal contraction induced by KCl. Plot the percentage relaxation against the log concentration of the compound to generate a concentration-response curve and calculate the EC<sub>50</sub> value.

#### C. Gold Standard: Whole-Cell Patch-Clamp Electrophysiology

This technique provides direct measurement of the ionic current flowing through calcium channels, offering the most definitive evidence of channel blockade.[\[18\]](#)[\[19\]](#)

Objective: To directly measure the inhibition of L-type calcium channel currents (ICa) by a test compound.

#### Materials:

- Cell line expressing the target channel (e.g., HEK293-CaV1.2) or primary vascular smooth muscle cells.
- Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).
- Borosilicate glass capillaries and microelectrode puller.

- Extracellular Solution (in mM): 110 BaCl<sub>2</sub>, 10 HEPES, 10 TEA-Cl, 10 Glucose. (pH adjusted to 7.4 with CsOH).
- Intracellular (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. (pH adjusted to 7.2 with CsOH).
  - Causality Note: Barium (Ba<sup>2+</sup>) is often used as the charge carrier instead of Ca<sup>2+</sup> as it can enhance current magnitude and reduces Ca<sup>2+</sup>-dependent inactivation.[20] Cesium (Cs<sup>+</sup>) and Tetraethylammonium (TEA) are used in the solutions to block potassium channels, which otherwise would contaminate the recording of the calcium channel current.[20]

#### Step-by-Step Methodology:

- Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
- Cell Approach & Seal Formation: Under microscopic view, approach a single cell with the micropipette. Apply slight positive pressure. Upon contact with the cell, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
- Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This establishes electrical and molecular access to the cell interior.[19]
- Voltage Protocol: Clamp the cell's membrane potential at a holding potential where the channels are closed (e.g., -80 mV). Apply a depolarizing voltage step (e.g., to +10 mV for 200 ms) to elicit an inward Ba<sup>2+</sup> current through the L-type channels.
- Recording: Record the baseline current in response to the voltage step. Then, perfuse the test compound onto the cell and repeat the voltage protocol.
- Data Analysis: Measure the peak inward current before (control) and after compound application. Calculate the percentage of current inhibition. Repeat for several concentrations to generate a concentration-response curve and determine the IC<sub>50</sub> for direct channel block.

## References

- MedCrave. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. [\[Link\]](#)
- PharmaEd Insights. (2023). Exploring the Mechanisms and Applications of Dihydropyridine Calcium Channel Blocker. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. [\[Link\]](#)
- European Cardiology Review. (n.d.).
- Dr. Oracle. (2025). What are the dihydropyridines (calcium channel blockers)?. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Synthesis of dibenzosuberenone-based novel polycyclic  $\pi$ -conjugated **dihydropyridazines**, pyridazines and pyrroles. [\[Link\]](#)
- BuzzRx. (2022). How Do Dihydropyridine Calcium Channel Blockers Work?. [\[Link\]](#)
- ResearchGate. (n.d.). Pyridazine-3(2H)-one derived drugs (a), synthesis of 4,5-**dihydropyridazine-3(2H)**. [\[Link\]](#)
- UTRGV ScholarWorks. (n.d.). Dihydropyridines as Calcium Channel Blockers: An Overview. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). 1,4-Dihydropyridines as calcium channel ligands and privileged structures. [\[Link\]](#)
- ACS Publications. (2024).
- National Center for Biotechnology Information. (n.d.).
- Cochrane Library. (2014). Is the blood pressure lowering effect of dihydropyridine calcium channel blockers consistent or variable throughout 24 hours?. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Dihydropyridine calcium channel antagonists in the management of hypertension. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Calcium channel blocking activity: Screening methods for plant derived compounds. [\[Link\]](#)
- National Center for Biotechnology Information. (2006). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels. [\[Link\]](#)
- YouTube. (2024). SAR of Dihydropyridines / SAR of Nifedipine. [\[Link\]](#)
- ResearchGate. (n.d.). (PDF) One-Pot Synthesis of Polycyclic 4,5-**Dihydropyridazine-3(2H)**-ones by Inverse Electron-Demand Diels–Alder (IEDDA)
- National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Dimeric 1,4-dihydropyridines as calcium channel antagonists. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Pharmacology of the dihydropyridine calcium antagonists: relationship between lipophilicity and pharmacodynamic responses. [\[Link\]](#)

- National Center for Biotechnology Information. (n.d.). Patch-Clamp Electrophysiology of Intracellular Ca<sup>2+</sup> Channels. [Link]
- Scirp.org. (2024).
- ResearchGate. (2025). Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels | Request PDF. [Link]
- ResearchGate. (2020). What is the best protocol for evaluating the in-vitro "Calcium Channel Blocking" potential of synthesized molecules?. [Link]
- National Center for Biotechnology Information. (n.d.). In vitro testing of calcium channel blockers and cytotoxic chemotherapy in B-cell low-grade non-Hodgkin's lymphoma. [Link]
- National Center for Biotechnology Information. (n.d.). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. [Link]
- ACS Publications. (n.d.).
- OUCI. (n.d.). Nuclear Patch-Clamp Electrophysiology of Ca<sup>2+</sup> Channels. [Link]
- ResearchGate. (2025). (PDF) Nuclear Patch-Clamp Electrophysiology of Ca<sup>2+</sup> Channels. [Link]
- Unknown Source. (n.d.).
- Semantic Scholar. (n.d.). A fluorescence-based high-throughput screening assay for the identification of T-type calcium channel blockers. [Link]
- YouTube. (2018). High-throughput screening for in vitro potency evaluation of cardiac ion channel inhibitors on FLIPR. [Link]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]
- 3. "Dihydropyridines as Calcium Channel Blockers: An Overview" by Thelma Salazar, Andres Gonzalez et al. [scholarworks.utrgv.edu]
- 4. The Role of Dihydropyridine Calcium Channel Blockers in the Treatment of Hypertension and Cardiovascular Disease - An Update | ECR Journal [ecrjournal.com]

- 5. Dihydropyridine calcium channel antagonists in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. buzzrx.com [buzzrx.com]
- 8. Synthesis of dibenzosuberone-based novel polycyclic  $\pi$ -conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship study of 1,4-dihydropyridine derivatives blocking N-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO<sub>2</sub> Nanocatalyst by Solvent Free Method [scirp.org]
- 17. researchgate.net [researchgate.net]
- 18. Patch-Clamp Electrophysiology of Intracellular Ca<sup>2+</sup> Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Dihydropyridines as Calcium Channel Blockers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8628806#application-of-dihydropyridazines-as-calcium-channel-blockers>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)